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(R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL
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Overview
Description
®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of a chiral center makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methylbenzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the desired amine.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and automated systems are often used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Research :
- The compound has been studied for its potential antidepressant properties, particularly in relation to its ability to modulate neurotransmitter levels in the brain. Research indicates that it may influence serotonin and norepinephrine pathways, which are critical in the treatment of depression.
-
Analgesic Effects :
- Studies have explored the analgesic effects of this compound, suggesting that it may serve as a novel pain management option. Its interaction with opioid receptors has been a focal point for developing new analgesics with reduced side effects compared to traditional opioids.
-
Neuroprotective Properties :
- Investigations into neuroprotection have shown that (R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL may protect neuronal cells from damage due to oxidative stress. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Antidepressant Research | Modulates neurotransmitter levels | Potential to influence serotonin and norepinephrine |
Analgesic Effects | Novel pain management option | Interaction with opioid receptors |
Neuroprotective Properties | Protects neuronal cells from oxidative stress | Relevant for neurodegenerative diseases |
Case Studies
-
Case Study on Antidepressant Effects :
A study conducted on animal models demonstrated that treatment with this compound resulted in a significant decrease in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the hippocampus, suggesting a potential pathway for antidepressant development. -
Case Study on Analgesic Properties :
Clinical trials evaluated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated a marked reduction in pain scores compared to placebo, highlighting its potential as an alternative to traditional analgesics. -
Neuroprotection Study :
In vitro studies assessed the neuroprotective effects of this compound against oxidative stress-induced cell death. The findings revealed that the compound significantly reduced cell apoptosis, providing insights into its application for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound.
2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethanol: A similar compound without the chiral center.
Uniqueness
The ®-enantiomer may exhibit different biological activity and properties compared to its (S)-enantiomer, making it unique in its applications and effects.
Biological Activity
(R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL, also known as a selective dopamine receptor agonist, has garnered attention for its potential therapeutic applications in neuropsychiatric disorders. This compound exhibits unique properties that may influence dopaminergic signaling pathways, making it a subject of interest in pharmacological research.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 199.68 g/mol
- CAS Number : 1336089-67-8
- IUPAC Name : (R)-2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol hydrochloride
The compound primarily acts as an agonist at the D3 dopamine receptor (D3R), which is implicated in the regulation of mood and behavior. It promotes β-arrestin translocation and G protein activation, leading to downstream effects such as ERK phosphorylation. This engagement with D3R is crucial for neuroprotective effects observed in various studies, particularly concerning dopaminergic neuron survival.
In Vitro Studies
Recent studies have highlighted the compound's selectivity and potency:
- Dopamine Receptor Activity : The compound demonstrates high selectivity for D3R over other dopamine receptors, with significant β-arrestin recruitment observed at low nanomolar concentrations.
Compound | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
---|---|---|---|
This compound | 200 ± 50 | Inactive | 10,000 ± 1,500 |
Neuroprotective Effects
In cellular models of neurodegeneration, the compound has been shown to protect against oxidative stress-induced cell death in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests potential applications in treating conditions like Parkinson's disease.
Case Studies
- Neuropsychiatric Disorders : A study evaluated the effects of this compound on animal models of depression and anxiety. Results indicated a significant reduction in anxiety-like behaviors and improved mood-related outcomes.
- Parkinson's Disease Models : In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, supporting its therapeutic potential for neurodegenerative conditions.
Pharmacokinetics
The pharmacokinetic profile indicates good oral bioavailability and brain penetration, essential for central nervous system-targeting drugs. The compound exhibits a favorable half-life and metabolic stability, which are critical for therapeutic efficacy.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-3-methylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(6-13)12-2/h3-5,9,12-13H,6H2,1-2H3/t9-/m0/s1 |
InChI Key |
RQDOSRSLRLZFIM-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CO)NC)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)NC)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.